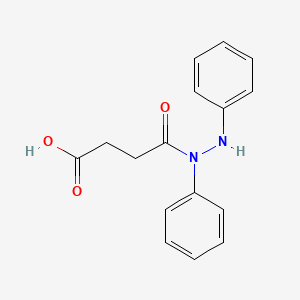

3-(N,N'-Diphenyl-hydrazinocarbonyl)-propionic acid

Description

3-(N,N'-Diphenyl-hydrazinocarbonyl)-propionic acid is a propionic acid derivative featuring a hydrazinocarbonyl group (-CONHNPh₂) at the β-position. The hydrazide moiety is substituted with two phenyl groups, imparting unique steric and electronic properties. This compound is hypothesized to exhibit distinct chemical reactivity, solubility, and biological activity due to its planar hydrazide structure and aromatic substituents.

Properties

IUPAC Name |

4-(N-anilinoanilino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c19-15(11-12-16(20)21)18(14-9-5-2-6-10-14)17-13-7-3-1-4-8-13/h1-10,17H,11-12H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLDYEAELGBFBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN(C2=CC=CC=C2)C(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22264-23-9 | |

| Record name | 3-(N,N'-DIPHENYL-HYDRAZINOCARBONYL)-PROPIONIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N,N’-Diphenyl-hydrazinocarbonyl)-propionic acid typically involves the reaction of diphenylhydrazine with a propionic acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Common solvents used in this synthesis include ethanol and dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(N,N’-Diphenyl-hydrazinocarbonyl)-propionic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

Reduction: Reduction reactions can convert the hydrazine group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like halides and amines are employed in substitution reactions.

Major Products Formed

Oxidation: Carbonyl derivatives such as ketones or aldehydes.

Reduction: Amine derivatives.

Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

3-(N,N’-Diphenyl-hydrazinocarbonyl)-propionic acid has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce hydrazine functional groups.

Biology: Investigated for its potential role in enzyme inhibition and protein modification.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(N,N’-Diphenyl-hydrazinocarbonyl)-propionic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can modulate various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

3-(4-Hydroxyphenyl)propionic Acid

- Structure : A propionic acid backbone with a para-hydroxyphenyl group.

- Key Differences : The hydroxyl group enhances polarity and antioxidant activity. For example, 3-(4-hydroxyphenyl)propionic acid demonstrates significant antioxidant capacity (TEAC = 0.579), which is retained even after esterification .

- Metabolism: Microbial degradation of polyphenols generates hydroxylated phenylpropionic acids like 3-(3,4-dihydroxyphenyl)propionic acid, which are further metabolized via oxidative pathways .

3-(N,N-Dimethylamino)propionic Acid

- Structure: Propionic acid with a dimethylamino (-NMe₂) group.

- Key Differences: The basic dimethylamino group increases solubility in acidic environments, while the hydrazide in the target compound may form hydrogen bonds or metal complexes.

- Applications : Used in peptide synthesis and as a building block for pharmaceuticals .

- Implications : The target compound’s hydrazide group could enable unique interactions with biological targets, such as enzyme inhibition or receptor binding.

Fenbufen (3-(Biphenyl-4-carbonyl)propionic Acid)

- Structure : Propionic acid with a biphenyl ketone group.

- Key Differences : The ketone group in Fenbufen contributes to its anti-inflammatory activity, while the hydrazide in the target compound may alter electronic effects and binding affinity.

- Pharmacokinetics : Fenbufen’s biphenyl group enhances lipophilicity, improving membrane permeability .

- Implications : The diphenylhydrazide in the target compound may similarly enhance bioavailability but with distinct metabolic pathways due to the hydrazide linkage.

Hydrazide Derivatives (e.g., N'-Phenylhydrazides)

- Structure : Propionic acid coupled to hydrazide derivatives, such as 3-(5-methylfuran-2-yl)propionic acid N'-phenylhydrazide .

- Key Differences: Mono-substituted hydrazides (e.g., N'-phenyl) are less sterically hindered than the target compound’s diphenyl substitution.

- Reactivity : Hydrazides participate in condensation reactions and metal chelation, useful in drug design and coordination chemistry.

- Implications : The diphenyl substitution in the target compound may reduce metabolic degradation but limit solubility in aqueous media.

Biological Activity

3-(N,N'-Diphenyl-hydrazinocarbonyl)-propionic acid, with the CAS number 22264-23-9, is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer and antioxidant activities, as well as its mechanisms of action.

Chemical Structure and Properties

The compound is characterized by a hydrazine derivative structure, which is known to influence its biological activity. The presence of diphenyl groups contributes to its lipophilicity, potentially enhancing membrane permeability and biological interactions.

Anticancer Activity

Recent studies have indicated that hydrazone derivatives, including this compound, exhibit significant anticancer properties. For instance, in vitro assays have demonstrated that this compound can reduce the viability of various cancer cell lines, including A549 lung cancer cells.

- Cell Viability Reduction : Compounds similar to this compound have shown up to 50% reduction in cell viability at certain concentrations. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Migration Inhibition : The compound has also been shown to suppress cell migration, a critical factor in cancer metastasis. This was assessed using wound healing assays where treated cells exhibited significantly reduced migratory capacity compared to untreated controls .

Antioxidant Activity

The antioxidant properties of this compound are noteworthy. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer.

- DPPH Radical Scavenging Assay : The compound demonstrated significant radical scavenging activity in DPPH assays, indicating its potential as an antioxidant agent. Compounds within this class have been compared favorably against standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT) in terms of their reducing power .

- Structure-Activity Relationship : The antioxidant capacity is influenced by the specific structural features of the compound. Variations in substituents on the hydrazone moiety can lead to differences in activity levels, highlighting the importance of molecular design in developing effective antioxidants.

The mechanisms underlying the biological activities of this compound include:

- Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Inhibition of Proliferation : By interfering with key signaling pathways involved in cell growth and division (such as PI3K/Akt), the compound can effectively halt tumor progression.

- Reduction of Oxidative Stress : By scavenging free radicals and enhancing endogenous antioxidant defenses, it reduces cellular oxidative damage.

Case Studies

Several studies have documented the biological effects of hydrazone derivatives similar to this compound:

- Study on A549 Cells : A recent investigation found that treatment with this compound led to a dose-dependent decrease in A549 cell viability, alongside increased markers for apoptosis .

- Comparative Analysis with Chemotherapeutics : When compared with conventional chemotherapeutics like doxorubicin and cisplatin, this compound exhibited comparable or enhanced efficacy against certain cancer types while showing reduced cytotoxicity towards normal cells.

Data Summary

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(N,N'-Diphenyl-hydrazinocarbonyl)-propionic acid with high purity?

The synthesis typically involves coupling a hydrazine derivative with a propionic acid backbone. A common approach is reacting N,N'-diphenylhydrazine with a carbonyl-activated propionic acid derivative (e.g., propionyl chloride) under anhydrous conditions. For optimization, consider using continuous flow reactors to enhance reaction efficiency and reduce side products, as demonstrated in analogous phenylpropionic acid syntheses . Post-synthesis purification via recrystallization or column chromatography (using silica gel and ethyl acetate/hexane gradients) is critical for isolating the product. Characterization by -NMR and -NMR can confirm the hydrazinocarbonyl moiety by identifying characteristic peaks for the NH protons (δ 8–10 ppm) and carbonyl carbons (δ 160–170 ppm) .

Q. Which spectroscopic techniques are most reliable for structural validation of this compound?

A multi-technique approach is essential:

- NMR Spectroscopy : -NMR identifies aromatic protons (δ 6.5–7.5 ppm) and hydrazine NH protons. -NMR confirms carbonyl (C=O) and aromatic carbons.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns. Fragmentation pathways can elucidate the hydrazinocarbonyl group.

- Infrared (IR) Spectroscopy : Stretching vibrations for C=O (1650–1750 cm) and N-H (3200–3400 cm) provide functional group confirmation. Cross-referencing with computational predictions (e.g., density functional theory, DFT) enhances accuracy .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural determination. Use SHELX programs (e.g., SHELXL) for refinement, leveraging constraints for hydrazine torsion angles and hydrogen bonding. For example, the phenyl ring orientations and carbonyl geometry can be precisely mapped, addressing potential tautomerism or isomerism. Ensure crystals are grown in solvents like DMSO or ethanol, which stabilize hydrogen-bonded networks .

Q. What strategies mitigate discrepancies between experimental and computational spectral data?

Discrepancies often arise from solvent effects, tautomerism, or dynamic processes. Strategies include:

- Solvent Correction : Use polarizable continuum models (PCM) in DFT calculations to account for solvent interactions.

- Dynamic NMR Studies : Variable-temperature NMR can detect rotational barriers in the hydrazinocarbonyl group.

- Isotopic Labeling : -labeled precursors (e.g., -propionic acid) can track specific carbons, as shown in metabolic studies of phenylpropionic acids .

Q. How does the hydrazinocarbonyl group influence the compound’s reactivity in biological systems?

The hydrazine moiety may act as a hydrogen bond donor/acceptor, influencing enzyme inhibition or receptor binding. To study this:

- Molecular Docking : Simulate interactions with target proteins (e.g., hydrolases) using software like AutoDock.

- Metabolic Tracing : Use - or -labeled analogs to track incorporation into biomolecules, as demonstrated in diarylheptanoid biosynthesis .

- Kinetic Studies : Monitor hydrolysis rates under physiological conditions (pH 7.4, 37°C) to assess stability .

Data Analysis & Contradiction Resolution

Q. How to address conflicting reports on the compound’s stability in aqueous solutions?

Conflicting data may stem from pH-dependent degradation. Perform accelerated stability studies at varying pH levels (2–10) and analyze degradation products via LC-MS. For example, acidic conditions may hydrolyze the hydrazinocarbonyl group to propionic acid and diphenylhydrazine, while neutral/basic conditions could favor dimerization .

Q. What computational tools predict the compound’s pharmacokinetic properties?

Tools like SwissADME or pkCSM estimate logP (lipophilicity), BBB permeability, and CYP450 interactions. Input SMILES strings (e.g., O=C(O)CCC(=O)NN(C1=CC=CC=C1)C2=CC=CC=C2) to generate parameters. Validate predictions with in vitro assays (e.g., Caco-2 cell permeability) .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing this compound?

- Standardized Conditions : Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres (N/Ar) to prevent hydrolysis.

- Quality Control : Monitor reactions by TLC (R ~0.3 in 1:1 ethyl acetate/hexane) and validate purity via HPLC (>95%).

- Documentation : Report exact molar ratios, reaction times, and purification steps, as minor deviations can drastically alter yields .

Q. How to optimize crystallization for SCXRD analysis?

Employ solvent diffusion (e.g., layering hexane over a DMSO solution) or slow evaporation. Additive screening (e.g., crown ethers) can improve crystal quality. For hydrazine derivatives, prioritize solvents with hydrogen-bond acceptors (e.g., DMF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.